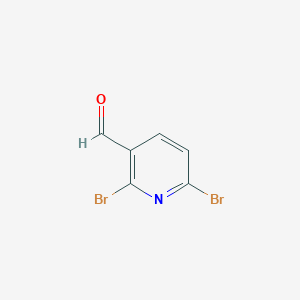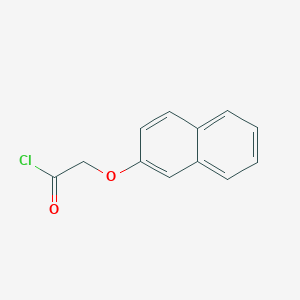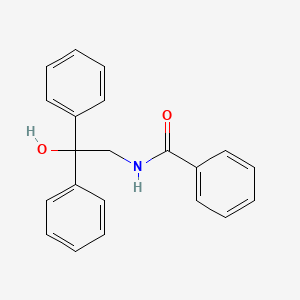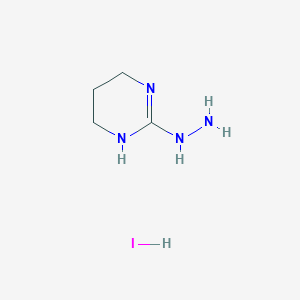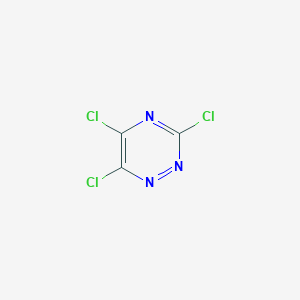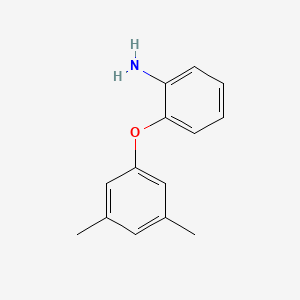
2-(3,5-Dimethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylphenoxy)aniline is a chemical compound used for proteomics research . It has a molecular formula of C14H15NO and a molecular weight of 213.28 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H15NO . The InChI code for this compound is 1S/C14H15NO/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h3-9H,15H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Facile Synthesis and High-Spin Cationic States
- The synthesis and structural analysis of oligomers derived from poly(N-phenyl-m-aniline)s have been achieved, revealing their potential to adopt helical structures and undergo redox transformations into high-spin cationic states. This study indicates the utility of such compounds in designing materials with specific electronic properties (Ito et al., 2002).
Hybrid Photo-Electrocatalytic Oxidation for Wastewater Treatment
- Research on the Hybrid Photo-electrocatalytic Oxidation (HPECO) method for treating stubborn organic matter in industrial wastewaters, including 3,4-dimethylaniline, has shown significant removal efficiencies. This novel method suggests the potential for efficient degradation of similar compounds by exploiting synergistic effects between photocatalytic and electrocatalytic oxidation processes (Li et al., 2020).
Environmentally Benign Synthesis of Drug Precursors
- An eco-friendly synthesis approach for a precursor to vortioxetine, a drug used for treating major depressive disorder, has been reported. This method highlights the importance of developing sustainable processes for the synthesis of pharmaceutical intermediates (Zisopoulou et al., 2020).
Novel Emitting Amorphous Molecular Materials
- The design and synthesis of a novel class of color-tunable emitting amorphous molecular materials for electroluminescence applications have been explored. These materials demonstrate desirable properties such as reversible redox behavior and intense fluorescence emission, making them suitable for organic electroluminescent devices (Doi et al., 2003).
Polymer Synthesis and Characterization
- The electrochemical synthesis and characterization of novel polymers based on specific aniline derivatives in aqueous solutions have been investigated. This research offers insights into the development of high-conducting and porous polymers for applications such as dye-sensitized solar cells (Shahhosseini et al., 2016).
Metal Nanoparticles and Polymer Nanofibers Composite Material
- A study demonstrated a facile route for the synthesis of poly(3,5-dimethyl aniline) nanofibers using Pd-acetate, resulting in a unique metal-polymer composite material. This work contributes to the field of nanocomposite materials with potential applications in catalysis and sensing (Mallick et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIUMXPVBZUZAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298037 |
Source


|
| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60287-71-0 |
Source


|
| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60287-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

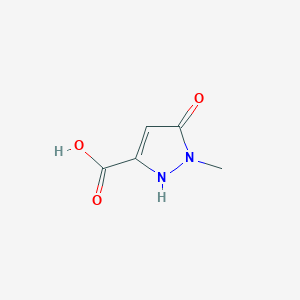
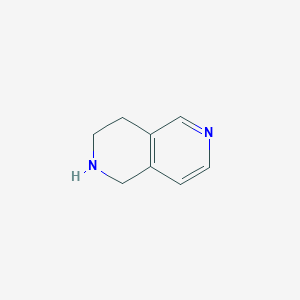
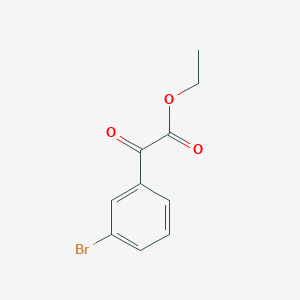



![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
